molecular formula C24H48O4 B1617232 Trimethylolpropane monostearate CAS No. 60130-68-9

Trimethylolpropane monostearate

Cat. No.: B1617232
CAS No.: 60130-68-9
M. Wt: 400.6 g/mol
InChI Key: WZUNUACWCJJERC-UHFFFAOYSA-N
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Description

Contextualization within Polyol Ester Chemistry Research

Polyol esters represent a significant class of synthetic esters produced through the reaction of polyhydric alcohols (polyols) with fatty acids. frontiersin.org Research in this field is largely driven by the demand for high-performance and environmentally benign industrial fluids. biointerfaceresearch.comfrontiersin.org Unlike naturally occurring vegetable oils, which often suffer from poor thermal and oxidative stability, polyol esters like those derived from trimethylolpropane (B17298) (TMP) offer enhanced performance characteristics. biointerfaceresearch.comresearchgate.net The substitution of the glycerol (B35011) backbone found in vegetable oils with a more stable polyol, such as TMP, significantly improves hydrolytic and thermal stability. frontiersin.orgbiointerfaceresearch.com This has positioned TMP-based esters as promising candidates for biolubricant base stocks. frontiersin.orgresearchgate.net

Differentiated Structural Attributes and Research Relevance

The distinct structure of trimethylolpropane monostearate is central to its research relevance. It is synthesized from trimethylolpropane, a trifunctional polyol, and a single chain of stearic acid, a saturated C18 fatty acid. nih.gov This results in a molecule with a central neopentyl structure, which is known to impart excellent thermal stability, and two remaining free hydroxyl (-OH) groups. biointerfaceresearch.com

This mono-ester configuration distinguishes it from the more commonly studied trimethylolpropane triesters, where all three hydroxyl groups of the TMP core are esterified. The presence of the unreacted hydroxyl groups in the monostearate variant introduces polarity and potential sites for further chemical modification, opening up avenues for the creation of novel polymers and functional fluids. The long, saturated stearate (B1226849) chain contributes to the compound's lubricity and hydrophobicity.

Below is a table detailing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC24H48O4
Molecular Weight400.6 g/mol
IUPAC Name2,2-bis(hydroxymethyl)butyl octadecanoate
CAS Number60130-68-9
Boiling Point482.5°C at 760 mmHg
Flash Point145.9°C
Density0.946 g/cm³
The data in this table is compiled from multiple sources. nih.govlookchem.com

Overview of Key Research Areas and Interdisciplinary Connections

The primary area of research for trimethylolpropane esters, including the monostearate, is in the development of biodegradable and high-performance lubricants. frontiersin.org These "biolubricants" are sought after for applications where environmental compatibility is crucial, such as in hydraulic fluids, and as base oils for greases. biointerfaceresearch.comfrontiersin.org Research has demonstrated that TMP-based esters can exhibit favorable viscosity indices, high flash points, and low pour points, making them suitable for a wide range of operating temperatures. biointerfaceresearch.comfrontiersin.org

The study of this compound connects several scientific disciplines. In materials science , it is investigated for its potential as a building block for new polymers and resins due to its reactive hydroxyl groups. In chemical engineering , the focus is on optimizing its synthesis, whether through traditional chemical catalysis or more sustainable enzymatic routes. mdpi.comresearchgate.net The field of tribology , the science of friction, wear, and lubrication, is another key interdisciplinary connection, where the performance of TMP esters as lubricants is rigorously tested and characterized. biointerfaceresearch.commdpi.com

The table below summarizes research findings on the properties of trimethylolpropane esters, providing context for the performance of the monostearate.

Research FocusKey Findings
Biolubricant DevelopmentTrimethylolpropane esters show improved thermo-oxidative stability compared to vegetable oils. biointerfaceresearch.comresearchgate.net
Enzymatic SynthesisEnzymatic catalysis offers a green and highly selective route to producing polyol esters like those from TMP. mdpi.com
Tribological PerformanceBlending TMP esters with mineral oils can significantly improve the wear resistance of the lubricant. frontiersin.orgmdpi.com
Physicochemical PropertiesTMP esters can be synthesized to meet specific viscosity grades, such as ISO VG46, for industrial lubricant applications. researchgate.net

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h25-26H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNUACWCJJERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886382
Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60130-68-9
Record name 2,2-Bis(hydroxymethyl)butyl octadecanoate
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
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Record name 2,2-bis(hydroxymethyl)butyl stearate
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Synthetic Methodologies and Reaction Kinetics for Trimethylolpropane Monostearate

Direct Esterification Pathways

The synthesis of trimethylolpropane (B17298) monostearate is primarily achieved through the direct esterification of trimethylolpropane (TMP) with stearic acid. This reaction involves the combination of the trihydric alcohol, TMP, with the long-chain saturated fatty acid, stearic acid, typically in the presence of a catalyst to facilitate the formation of the ester linkage and the removal of water, a byproduct of the reaction. The process can be manipulated to favor the production of the monostearate, diester, or triester by controlling the reaction conditions.

Reactant Stoichiometry and Impurity Effects

The molar ratio of trimethylolpropane to stearic acid is a critical parameter in determining the product distribution of the esterification reaction. To selectively synthesize trimethylolpropane monostearate, a molar excess of trimethylolpropane is generally employed. Conversely, to produce the triester, a stoichiometric or slight excess of the fatty acid is used. asianpubs.orgresearchgate.netikm.org.myresearchgate.net For instance, a molar ratio of 4:1 of fatty acid to TMP has been utilized in the synthesis of trimethylolpropane esters. researchgate.net In one study, a molar ratio of 3.5:1 (corn oil fatty acids to TMP) was used. ikm.org.my Another investigation into the synthesis of trimethylolpropane triesters from oleic acid methyl ester found that a 4:1 molar ratio of oleic acid methyl ester to TMP, under specific conditions, yielded a product composition of approximately 85.47% triester. researchgate.net The reaction to produce the triester is a sequential process, where the monoester is formed first, followed by the diester, and finally the triester. lookchem.comocl-journal.org

Impurities present in the reactants can significantly impact the crystallization process and the quality of the final product. Structurally related impurities can be incorporated into the crystal lattice of the desired product or adsorb onto the crystal surface, affecting purity and morphology. mdpi.com For example, in the crystallization of other chemical compounds, the presence of even small amounts of impurities has been shown to decrease product recovery and alter crystal shape. mdpi.com While specific data on the effects of impurities on this compound synthesis is limited, general principles of crystallization suggest that unreacted starting materials or byproducts from side reactions could influence the final product's characteristics. The presence of free fatty acids in the final product, for instance, can act as a catalyst for hydrolysis, reducing the hydrolytic stability of the ester. ocl-journal.org

Table 1: Effect of Reactant Molar Ratio on Product Yield

Molar Ratio (Fatty Acid:TMP)ProductYield (%)Reference
4:1Trimethylolpropane Ester70 researchgate.net
3.5:1Corn Oil Trimethylolpropane Ester97.93 ikm.org.my
4:1Trimethylolpropane Triester85.47 researchgate.net

Catalytic Systems and Their Influence on Reaction Efficiency

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed for the synthesis of trimethylolpropane esters due to their high activity. researchgate.netbiointerfaceresearch.comnih.gov For instance, sulfuric acid has been used as a catalyst for the esterification of trimethylolpropane with oleic acid, yielding trioleate trimethylolpropane. biointerfaceresearch.com In another study, various homogeneous acid catalysts, including perchloric acid, sulfuric acid, p-toluenesulfonic acid, hydrochloric acid, and nitric acid, were investigated for the esterification of Jatropha curcas oil fatty acids with trimethylolpropane. researchgate.net Perchloric acid was found to be the most effective, resulting in a 70% yield of the trimethylolpropane ester. researchgate.net Organometallic catalysts, such as Sn bis(2-ethylhexanoate), have also been shown to be highly effective, achieving over 94 wt% of the triester. bibliotekanauki.pl

However, the use of homogeneous catalysts presents challenges in terms of separation from the product mixture, which can lead to corrosion issues and product contamination. nih.govrsc.org

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated as a more environmentally friendly and reusable alternative. nih.govrsc.org These catalysts, which include ion-exchange resins and sulfated metal oxides, offer the advantage of easy separation from the reaction mixture. rsc.orgresearchgate.netorganic-chemistry.org

Ion-exchange resins like Amberlyst-15 have been used in the esterification of trimethylolpropane with oleic acid. researchgate.net It was observed that while these resins effectively catalyze the formation of mono- and diesters, the final triester is primarily formed through the catalytic action of the residual oleic acid, suggesting a cooperative role between heterogeneous and homogeneous catalysis. researchgate.net Another study demonstrated that silica-sulfuric acid was a highly efficient catalyst for the synthesis of trimethylolpropane esters from various carboxylic acids. researchgate.net For the reaction with oleic acid, this catalyst yielded a product containing mainly the triester (90%). researchgate.net Nano sulfated titania has also shown high catalytic activity in direct amidation of fatty acids, a related reaction, highlighting the potential of such materials in esterification. organic-chemistry.org

Ionic liquids (ILs) have emerged as promising catalysts for esterification reactions due to their unique properties, including low vapor pressure, high thermal stability, and tunable acidity. researchgate.netresearchgate.netmtroyal.ca They can act as both catalyst and solvent, facilitating the reaction and simplifying product separation. mtroyal.ca

Brønsted acidic ionic liquids have been successfully used as catalysts for Fischer esterification. researchgate.net In the synthesis of trimethylolpropane trioleate, vinylimidazole acidic ionic liquids have demonstrated high esterification rates, reaching up to 97.88%. researchgate.net The catalytic activity of these ILs is influenced by their acidic strength. bohrium.com Another type of ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), has been shown to be an efficient catalyst for the synthesis of trimethylolpropane itself, indicating the potential of basic ionic liquids in related reactions. pku.edu.cn An N-alkylpyrrolidone group methylphosphoric acid ionic liquid catalyst has also been reported for the synthesis of trimethylolpropane organic acid esters at lower temperatures and shorter reaction times. google.com

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of esters. lookchem.commdpi.com Lipases can operate under mild reaction conditions, minimizing energy consumption and the formation of byproducts. mdpi.com

Immobilized lipases, such as Novozym 435, have been effectively used in the synthesis of trimethylolpropane esters from various feedstocks. In the transesterification of fatty acid methyl esters from waste edible oil with trimethylolpropane, Novozym 435 catalysis resulted in a 99% conversion to the biolubricant with a high triester content of 89%. Another study on the direct esterification of trimethylolpropane with fatty acids using an immobilized lipase (B570770) from Candida sp. 99-125 achieved a total fatty acid conversion of up to 96%, with the formation of trisubstituted TMP esters reaching 93%. lookchem.com The water content during the reaction was found to be a critical factor for achieving high yields. lookchem.com The enzymatic synthesis of a polyol ester from levulinic acid and trimethylolpropane also showed high conversion rates. mdpi.com

Table 2: Comparison of Catalytic Systems for Trimethylolpropane Ester Synthesis

Catalyst TypeCatalyst ExampleKey FindingsReference
Homogeneous AcidPerchloric Acid70% yield of trimethylolpropane ester from Jatropha curcas oil fatty acids. researchgate.net
Homogeneous AcidSn bis(2-ethylhexanoate)>94 wt% triester content. bibliotekanauki.pl
Solid AcidSilica-Sulfuric Acid90% triester content in the product from oleic acid. researchgate.net
Solid AcidAmberlyst-15Catalyzes formation of mono- and diesters; triester formation aided by residual oleic acid. researchgate.net
Ionic LiquidVinylimidazole acidic ILsUp to 97.88% esterification rate for trimethylolpropane trioleate. researchgate.net
EnzymaticNovozym 43599% conversion to biolubricant with 89% triester content from waste oil FAMEs.
EnzymaticImmobilized Candida sp. 99-12596% total fatty acid conversion with 93% trisubstituted TMP esters. lookchem.com

Optimization of Reaction Parameters

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several key reaction parameters. These include temperature, catalyst concentration, and the molar ratio of reactants.

The reaction temperature plays a critical role in the esterification process. Studies have shown that an optimal temperature range is crucial for maximizing the yield of the desired product. For instance, in the synthesis of trimethylolpropane esters, a temperature range of 105°C to 120°C has been identified as optimal. uctm.edu Below this range, the reaction rate is significantly slower, while temperatures exceeding this range can lead to undesirable side reactions and darkening of the product mixture due to oxidation. uctm.edu

The choice and concentration of the catalyst are also paramount. Both acid and base catalysts are employed in the synthesis of trimethylolpropane esters. For example, p-toluenesulfonic acid (p-TSA) is an effective acid catalyst, with an optimal concentration found to be between 1.5 wt.% and 2 wt.%. uctm.edu Higher concentrations can lead to emulsification of the reaction mixture, complicating purification. uctm.edu In transesterification routes, base catalysts like sodium methoxide (B1231860) are commonly used. asianpubs.orgresearchgate.net The optimal catalyst concentration for the transesterification of waste cooking oil methyl ester with trimethylolpropane using sodium methoxide was determined through response surface methodology. uts.edu.au

The molar ratio of the reactants, specifically the fatty acid or its ester to trimethylolpropane, influences the product distribution (mono-, di-, and tri-esters). An excess of the fatty acid or its methyl ester is often used to drive the reaction towards the formation of the desired ester. For the synthesis of trimethylolpropane triesters from oleic acid methyl ester, a molar ratio of 4:1 (oleic acid methyl ester to trimethylolpropane) was found to be optimal. researchgate.netspringerprofessional.de

The following table summarizes the optimized parameters from various studies for the synthesis of trimethylolpropane esters.

ReactantsCatalystOptimal Temperature (°C)Optimal Catalyst ConcentrationOptimal Molar RatioReference
Oleic Acid & Trimethylolpropanep-Toluenesulfonic acid105-1201.5-2.0 wt.%Not specified uctm.edu
Oleic Acid Methyl Ester & TrimethylolpropaneSodium Methoxide1200.9 wt.%4:1 (Ester:Alcohol) researchgate.netspringerprofessional.de
Waste Cooking Oil Methyl Ester & TrimethylolpropaneSodium MethoxideNot specifiedOptimized via RSMOptimized via RSM uts.edu.au
Canola Oil Ethyl Ester & TrimethylolpropanePotassium Carbonate70 (for ethyl ester synthesis)0.25 wt.% (for ethyl ester synthesis)10:1 (Ethanol:Oil) researchgate.net

Alternative Synthetic Routes (e.g., Transesterification)

While direct esterification of stearic acid with trimethylolpropane is a primary synthetic route, transesterification offers a viable and often advantageous alternative. This method typically involves the reaction of a fatty acid methyl ester, such as methyl stearate (B1226849), with trimethylolpropane. asianpubs.orgresearchgate.net Transesterification can be catalyzed by either chemical catalysts or enzymes.

Chemical transesterification is frequently carried out using alkaline catalysts like sodium methoxide or potassium carbonate. asianpubs.orgresearchgate.net This process often requires elevated temperatures, for example, up to 120°C, and reduced pressure to remove the methanol (B129727) byproduct, which drives the reaction equilibrium towards the product side. dss.go.th A high conversion rate, up to 99%, to trimethylolpropane esters has been achieved using this method. dss.go.th The synthesis can be performed in a two-step process where a triglyceride (vegetable oil) is first transesterified with methanol to produce fatty acid methyl esters (FAMEs), which are then reacted with trimethylolpropane. researchgate.net

Enzymatic transesterification, employing lipases as biocatalysts, presents a greener alternative to chemical catalysis. Lipases, such as those from Candida rugosa, can catalyze the reaction under milder conditions, for instance, at temperatures around 42-47°C. dss.go.th This method can achieve very high conversion rates, up to 98%, to trimethylolpropane esters. dss.go.th The presence of a specific amount of water can be critical for the activity of the biocatalyst. dss.go.th

Synthesis MethodCatalystKey Reaction ConditionsConversion/YieldReference
Chemical TransesterificationSodium Methoxide120°C, reduced pressureUp to 99% dss.go.th
Chemical TransesterificationPotassium CarbonateHeating under vacuumNot specified researchgate.net
Enzymatic TransesterificationCandida rugosa lipase42°C, 5.3 kPa, 15% added waterUp to 98% dss.go.th

Process Intensification and Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of process intensification and green chemistry to enhance efficiency and sustainability. mdpi.comepfl.ch These principles aim to reduce the environmental footprint by minimizing waste, energy consumption, and the use of hazardous substances. mdpi.comrsc.org

One of the primary goals of process intensification is to reduce the size of the processing equipment while maintaining or increasing throughput. researchgate.net This can lead to significant reductions in capital cost, energy consumption, and waste formation, resulting in cheaper, safer, and more sustainable technologies. researchgate.net In the context of this compound synthesis, this could involve the use of microreactors or continuous flow reactors, which offer better heat and mass transfer, leading to improved reaction control and higher yields. epfl.ch

Green chemistry principles are also being applied to the synthesis of trimethylolpropane esters. This includes the use of renewable feedstocks, such as vegetable oils, and the development of environmentally benign catalysts. biointerfaceresearch.comresearchgate.net For example, the use of enzymatic catalysts (lipases) in transesterification avoids the need for harsh chemical catalysts and operates under milder reaction conditions. dss.go.th Another approach is the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. The development of non-isocyanate polyurethanes from trimethylolpropane derivatives also represents a green chemistry approach by avoiding the use of toxic isocyanates. psu.edu

The use of reactive distillation, where the reaction and separation of byproducts occur in the same unit, is another process intensification strategy that can be applied. researchgate.net By continuously removing water during esterification, the reaction equilibrium is shifted towards the products, leading to higher conversions. researchgate.net

Reproducibility and Scalability Studies in Laboratory Synthesis

The successful transition of a synthetic procedure from the laboratory to an industrial scale hinges on its reproducibility and scalability. For the synthesis of this compound, several factors are critical in ensuring that laboratory results can be consistently replicated and scaled up.

Reproducibility in the laboratory requires precise control over reaction parameters such as temperature, catalyst loading, reactant molar ratios, and reaction time. uctm.eduresearchgate.net For instance, studies on the esterification of stearic acid have demonstrated that slight variations in these parameters can significantly affect the reaction kinetics and final product yield. researchgate.net The use of robust analytical techniques, such as gas chromatography and NMR spectroscopy, is essential for accurately monitoring the reaction progress and confirming the structure of the synthesized esters, thereby ensuring the reproducibility of the results. researchgate.net

Scalability involves addressing challenges that arise when increasing the reaction volume. Heat and mass transfer limitations can become more pronounced in larger reactors. researchgate.net What works efficiently on a small scale may not be directly transferable to a larger setup without modifications. For example, the efficient removal of water, a byproduct of esterification, is crucial for driving the reaction to completion and can be more challenging on a larger scale. asianpubs.org Pilot-scale studies are often necessary to validate the scalability of a process. Research on the transesterification of rapeseed oil methyl ester with trimethylolpropane has been successfully conducted at both bench and pilot scales, demonstrating the feasibility of scaling up this process. dss.go.th

The choice of catalyst also plays a significant role in scalability. While homogeneous catalysts can be effective, their separation from the product mixture can be problematic on an industrial scale. Heterogeneous catalysts, on the other hand, are generally easier to separate and reuse, making them more suitable for large-scale continuous processes.

Kinetic Modeling and Mechanistic Elucidation of Esterification Reactions

Understanding the reaction kinetics and mechanism of the esterification of stearic acid with trimethylolpropane is fundamental for reactor design, optimization, and process control. Kinetic models provide a mathematical description of the reaction rates and how they are influenced by various parameters.

The esterification of a fatty acid with an alcohol is a reversible reaction. mdpi.com For the synthesis of trimethylolpropane esters, the reaction proceeds through a series of consecutive and parallel steps, leading to the formation of mono-, di-, and triesters. A pseudo-homogeneous reversible kinetic model has been successfully applied to describe the esterification of various fatty acids with methanol. mdpi.com

Several kinetic models have been proposed for the esterification of fatty acids with different alcohols. These models often consider the reaction order with respect to the reactants and the catalyst concentration. For the esterification of palmitic acid with ethanol, a first-order reversible model provided a good fit for the experimental data. oup.com In the case of the esterification of rosin (B192284) with pentaerythritol (B129877), a more complex model was proposed, which included a series of consecutive second-order reactions for the formation of the different esters and a first-order reaction for a side reaction. mdpi.com

For the transesterification of palm-based methyl esters with trimethylolpropane, a mathematical model was developed using a nonlinear regression method to determine the rate constants for both the forward and reverse reactions. sigmaaldrich.com Another study on the transesterification of oleic acid methyl esters with trimethylolpropane proposed a kinetic model based on three reversible series-parallel reaction mechanisms. researchgate.netspringerprofessional.de

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the fatty acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester.

Reaction SystemProposed Kinetic ModelKey FindingsReference
Fatty Acids & MethanolPseudo-homogeneous reversible modelProvides a tool for process design and simulation. mdpi.com
Palmitic Acid & EthanolFirst-order reversible modelThe reaction order was confirmed by the integral method of analysis. oup.com
Rosin & PentaerythritolSeries of consecutive second-order reactions with a first-order side reactionThe model captured experimental data well under varying conditions. mdpi.com
Oleic Acid Methyl Ester & TrimethylolpropaneThree reversible series-parallel reaction mechanismsA harmony between experimental data and theoretical values was achieved. researchgate.netspringerprofessional.de
Palm-based Methyl Esters & TrimethylolpropaneNonlinear regression modelDetermined rate constants for forward and reverse reactions. sigmaaldrich.com

Advanced Analytical and Characterization Techniques for Trimethylolpropane Monostearate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of trimethylolpropane (B17298) monostearate. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the atomic arrangement within the molecule.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in trimethylolpropane monostearate. The synthesis of this ester is confirmed by observing characteristic changes in the FTIR spectrum compared to its precursors, trimethylolpropane (TMP) and stearic acid.

A key indicator of the esterification reaction is the appearance of a strong absorption band corresponding to the ester carbonyl group (C=O) typically found around 1732-1740 cm⁻¹. researchgate.net Concurrently, the broad O-H stretching band of the carboxylic acid in stearic acid (around 3300-2500 cm⁻¹) and the O-H stretching band in trimethylolpropane (around 3391 cm⁻¹) diminish significantly or shift upon ester formation. asianpubs.org The presence of a weaker, shifted O-H band (around 3526 cm⁻¹) in the product spectrum can indicate the formation of partial esters like monoesters and diesters, signifying incomplete esterification. asianpubs.org

Interactive Table: Characteristic FTIR Absorption Bands for this compound and its Precursors

Functional GroupPrecursor/ProductWavenumber (cm⁻¹)Significance
O-H Stretch (Carboxylic Acid)Stearic Acid3300-2500 (broad)Disappears or weakens upon esterification
O-H Stretch (Alcohol)Trimethylolpropane~3391 (broad)Disappears or weakens upon esterification
C=O Stretch (Ester)This compound~1732-1740Confirms ester formation
O-H Stretch (Partial Ester)This compound~3526Indicates presence of mono- or diesters

Note: The exact wavenumbers can vary slightly depending on the specific sample and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are invaluable for the characterization of this compound. biointerfaceresearch.com

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the disappearance of the carboxylic acid proton from stearic acid is a primary indicator of successful esterification. Key signals confirming the structure include those from the methylene (B1212753) protons adjacent to the ester's oxygen atom. researchgate.net The chemical shifts of the protons in the trimethylolpropane backbone and the long alkyl chain of the stearate (B1226849) moiety provide a complete picture of the molecule's structure. For instance, signals for methylene protons attached to the -O- of the carboxylic acid ester group are significant. researchgate.net In the precursor, trimethylolpropane, the protons of the hydroxyl groups appear at specific chemical shifts which are absent in the fully esterified product. biointerfaceresearch.comchemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum offers complementary information. A crucial signal is the resonance of the ester carbonyl carbon, which typically appears in the range of 173-174 ppm. researchgate.net The disappearance of the carboxylic acid carbonyl signal from stearic acid confirms the reaction's completion. The chemical shifts of the carbons in the trimethylolpropane core and the stearate chain can be assigned to further validate the structure. For example, the signal for the carbon attached to the hydroxyl group (C-OH) in trimethylolpropane at approximately 60.44 ppm is replaced by signals corresponding to the ester linkage in the product. biointerfaceresearch.com

Interactive Table: Key NMR Chemical Shifts (ppm) for Trimethylolpropane Ester Characterization

NucleusFunctional GroupApproximate Chemical Shift (ppm)Significance
¹³CEster Carbonyl (C=O)173-174Confirms ester formation researchgate.net
¹³CCarbon-Oxygen (C-O) of TMP backbone~60 (in precursor)Shifts upon esterification
¹HMethylene protons (-CH₂-O-C=O)VariesIndicates ester linkage
¹HCarboxylic Acid Proton (-COOH)Varies (in precursor)Disappears upon esterification

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used (e.g., CDCl₃). biointerfaceresearch.comresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and for assessing its purity. The choice of technique depends on the volatility and polarity of the compounds being analyzed.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS, HRMS)

Gas chromatography is suitable for analyzing volatile compounds or those that can be made volatile through derivatization. emerypharma.com For this compound and related compounds, high-temperature GC is often employed. asianpubs.org The use of a flame ionization detector (GC-FID) allows for the quantification of the different ester species (mono-, di-, and triesters). asianpubs.org

Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. researchgate.net The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for confident identification by matching against spectral libraries. emerypharma.com For complex mixtures, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can provide enhanced selectivity and sensitivity, enabling the detection and quantification of trace-level impurities. au.dkchemrxiv.org Derivatization techniques, such as silylation, can be used to increase the volatility of the analytes for GC-based analysis. emerypharma.comnih.gov

Liquid Chromatography Techniques

Liquid chromatography (LC) is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound. mdpi.com High-performance liquid chromatography (HPLC) is commonly used for this purpose. nih.gov

Due to the lack of a strong UV-absorbing chromophore in simple lipids, detection can be challenging. nih.gov While UV detection at low wavelengths (e.g., 200 nm) has been used, it may lack sensitivity for trace analysis. chromforum.org Alternative detectors like the evaporative light scattering detector (ELSD) or a refractive index (RI) detector are often more suitable for analyzing such compounds. nih.govkoreascience.kr Normal-phase HPLC using a silica (B1680970) column with a mobile phase mixture, such as hexane, isopropanol, and ethyl acetate, has been successfully employed to separate mono-, di-, and tristearates. koreascience.kr Reversed-phase HPLC with columns like C18 can also be utilized. chromforum.org

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. bitesizebio.comlcms.cz This technique is particularly useful for determining the molecular weight distribution of polymeric materials and for analyzing mixtures containing molecules of different sizes, such as the mono-, di-, and triesters of trimethylolpropane. researchgate.net

In SEC, larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time. chromatographyonline.com By calibrating the column with standards of known molecular weight, the molecular weight of the sample components can be estimated. bitesizebio.comnih.gov SEC is a standard method for determining various molecular weight averages (e.g., number-average, weight-average) and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. bitesizebio.com

Thermal Analysis Methods

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds at varying temperatures.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on the thermal stability and decomposition profile of a material. For polyol esters like this compound, TGA is employed to determine the onset temperature of thermal degradation, which is a key indicator of its performance limit in high-temperature applications.

Research on various TMP esters demonstrates their high thermal stability. Generally, the decomposition onset temperature for TMP esters is reported to be above 300°C. asianpubs.org One specific study on TMP esters synthesized from high-oleic methyl esters recorded an onset thermal degradation temperature of a remarkable 427.8°C, showcasing the inherent thermal robustness of the TMP ester structure. researchgate.net In contrast, typical engine lubricants show decomposition between 230°C and 260°C. asianpubs.org

The thermal stability of this compound is expected to be substantial, though potentially different from its di- and tri-ester counterparts due to the presence of two free hydroxyl groups. These groups might influence the degradation mechanism. TGA conducted in an inert atmosphere (like nitrogen) reveals the inherent decomposition pattern, while analysis in an oxidative atmosphere (like air) provides insights into the thermo-oxidative stability of the compound.

Table 1: Thermal Decomposition Data for Various Trimethylolpropane Esters

Ester TypeOnset Decomposition Temperature (°C)Atmosphere
General TMP Esters> 300Not Specified
TMP Ester from High-Oleic Methyl Ester427.8Not Specified
TMP Trioleate (TMPTO) with Antioxidant> 300Oxidative

Rheological Characterization of Melt and Solution Behavior

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological characterization is essential for understanding the fluid behavior of a compound like this compound, which is critical for applications such as lubrication. Key parameters measured include viscosity, shear stress, and shear rate at different temperatures. nih.gov

Studies on a range of synthesized TMP esters, including complex hyperbranched structures, have classified these compounds as Newtonian fluids. biointerfaceresearch.com This means their viscosity remains constant regardless of the shear rate applied. The viscosity of TMP esters is a key property, with different grades like ISO VG 46 being targeted for specific applications such as hydraulic fluids. researchgate.net

The viscosity of a TMP ester is highly dependent on the length and saturation of its fatty acid chains. For instance, TMP esters derived from palm oil have shown kinematic viscosities of around 42.5 mm²/s at 40°C, while those from palm kernel oil are around 34.90 mm²/s at 40°C. researchgate.netfrontiersin.org this compound, with its single stearic acid chain and two free hydroxyl groups, would likely exhibit different rheological behavior compared to the more commonly studied tri-esters. The potential for hydrogen bonding due to the hydroxyl groups could lead to a higher viscosity than might be expected based on its molecular weight alone. Rheological measurements would typically be performed using a rheometer with a cone-and-plate or plate-and-plate geometry, assessing viscosity across a range of temperatures and shear rates. nih.govbiointerfaceresearch.com

Table 2: Viscosity Data for Various Trimethylolpropane Esters

Ester TypeKinematic Viscosity at 40°C (mm²/s)Kinematic Viscosity at 100°C (mm²/s)Viscosity Index
Palm Oil TMP Ester50.3310.87Not Reported
Palm Kernel Oil TMP Ester34.907.80Not Reported
Jatropha Curcas Oil TMP Ester43.9Not Reported180
Palm Kernel Oil Methyl Ester-derived TMP Ester39.7 - 49.7Not Reported167-187

Microscopic and Surface Characterization Techniques for Structural Insights

Microscopic and surface characterization techniques are vital for understanding the morphology, topography, and structural properties of materials at a micro and nano scale. For a compound like this compound, these methods could provide insights into its crystalline structure, surface features, and behavior in formulations.

While direct microscopic imaging of pure this compound is not widely available in the literature, techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are the principal methods that would be employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It can reveal information about surface topography and composition. In the context of TMP esters, SEM, combined with Energy Dispersive X-ray (EDX) analysis, has been used to characterize worn steel surfaces after lubrication tests, revealing the effectiveness of the lubricant in preventing severe adhesion wear. researchgate.net

Atomic Force Microscopy (AFM): AFM can provide three-dimensional surface topography at the nanoscale by scanning the surface with a sharp probe. Unlike SEM, AFM does not require the sample to be conductive or undergo metallization, which can alter surface details. nih.gov A combined SEM-AFM system offers significant advantages, allowing for precise positioning of the AFM tip on an area of interest identified by the SEM, yielding correlative data on topography and other properties like mechanical or electrical characteristics. semilab.com

For this compound, which may be a waxy solid at room temperature, these techniques could be used to study its crystal structure, polymorphism, and the morphology of its deposits. Microscopic examination of deposits from related polyol ester basestocks has described them as amorphous particles, several micrometers in size. dtic.mil

Mechanistic Investigations of Chemical Reactivity and Degradation of Trimethylolpropane Monostearate

Hydrolytic Degradation Pathways and Kinetics

Hydrolytic degradation is a primary pathway for the breakdown of esters, including trimethylolpropane (B17298) monostearate. This process involves the cleavage of the ester bond by water, resulting in the parent alcohol and carboxylic acid. For trimethylolpropane monostearate, the reaction yields trimethylolpropane and stearic acid.

The reaction is catalyzed by the presence of acids or bases. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process is significantly influenced by factors such as temperature, pH, and the presence of catalysts.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Oxidative Degradation Mechanisms and Stability Enhancement Strategies

Oxidative degradation is a critical factor determining the service life of this compound, especially in applications involving high temperatures and exposure to air. The process is typically a free-radical chain reaction involving initiation, propagation, and termination steps dtic.mil. The initiation phase can be triggered by heat, light, or the presence of metal catalysts, which leads to the formation of free radicals. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from other ester molecules, creating hydroperoxides and propagating the chain reaction dtic.mil. The decomposition of these hydroperoxides generates further radicals, accelerating the degradation process.

The molecular structure of this compound inherently provides significant resistance to oxidative degradation compared to many other ester types.

Neopentyl Polyol Backbone: Trimethylolpropane is a neopentyl polyol. A key feature of this structure is the absence of hydrogen atoms on the beta-carbon relative to the ester group. This lack of β-hydrogens prevents a major low-energy degradation pathway, β-elimination, which significantly enhances the thermal and oxidative stability of the molecule smarteureka.com. Polyol esters derived from neopentyl alcohols like trimethylolpropane generally exhibit higher stability under thermo-oxidative conditions researchgate.net.

Saturated Fatty Acid Chain: The stearate (B1226849) component is a long-chain saturated fatty acid. The absence of carbon-carbon double bonds in the alkyl chain removes the primary sites for oxidative attack. Unsaturated fatty acid chains, such as oleates or linoleates, are much more susceptible to oxidation, which leads to lower oxidative stability in their corresponding esters researchgate.netresearchgate.net. Increasing the carbon chain length of the fatty acid has also been shown to improve oxidative stability researchgate.netresearchgate.net.

The following table summarizes the structural features that influence the oxidative stability of esters based on these principles.

Structural FeatureEffect on Oxidative StabilityRationale
Neopentyl Alcohol Backbone (e.g., Trimethylolpropane) HighAbsence of β-hydrogens prevents a key degradation pathway. smarteureka.com
Glycerol (B35011) Backbone Moderate to LowPresence of β-hydrogens allows for easier oxidation and thermal breakdown.
Saturated Fatty Acid (e.g., Stearate) HighLacks double bonds which are primary sites for oxidative attack. researchgate.net
Monounsaturated Fatty Acid (e.g., Oleate) ModerateContains one double bond susceptible to oxidation. researchgate.net
Polyunsaturated Fatty Acid (e.g., Linoleate) LowMultiple double bonds are highly reactive towards oxygen. frontiersin.org

To further enhance the stability of this compound in demanding applications, antioxidants are incorporated into formulations. These additives function by interrupting the free-radical chain reaction of oxidation. They are broadly classified into two types:

Primary Antioxidants (Radical Scavengers): These compounds, typically aromatic amines and hindered phenols, donate a hydrogen atom to the reactive peroxy radicals, converting them into more stable hydroperoxides and forming a stable antioxidant radical that does not propagate the chain reaction. N-phenyl-alpha-naphthylamine is an example of an aminic antioxidant that has shown superior performance in protecting trimethylolpropane esters. researchgate.net

Secondary Antioxidants (Peroxide Decomposers): These additives, often sulfur- or phosphorus-containing compounds, work by decomposing hydroperoxides into non-radical, stable products, thus preventing them from breaking down into new radicals that would continue the oxidation cycle. researchgate.net

Research on trimethylolpropane trioleate (TMPTO), a structurally similar ester, demonstrates the effectiveness of antioxidants. Studies have shown a synergistic effect when primary and secondary antioxidants are used in combination, as their complementary mechanisms provide more comprehensive protection. researchgate.net

The table below, based on data from studies on TMPTO, illustrates the impact of different antioxidants on oxidative stability as measured by the Rotary Bomb Oxidation Test (RBOT), where a longer time indicates higher stability. researchgate.net

Base FluidAntioxidant TypeAntioxidant Concentration (wt. %)Oxidative Stability (RBOT, minutes)
TMPTONone0.025
TMPTON-phenyl-alpha-naphthylamine (Am2)1.0450
TMPTODilauryl thiodipropionate (DLTDP)1.075
TMPTOAm2 / DLTDP (Synergistic Mix)0.9 / 0.1550

Data adapted from studies on Trimethylolpropane Trioleate (TMPTO) to illustrate antioxidant principles. researchgate.net

Transesterification Reactions with Other Alcohols and Acids

This compound can undergo transesterification, a reaction where its alcohol or acid moiety is exchanged with that of another ester or alcohol. This process is crucial for synthesizing various trimethylolpropane esters from different feedstocks. For instance, trimethylolpropane esters used as biodegradable lubricants are often produced by the transesterification of trimethylolpropane with fatty acid methyl esters (FAMEs) derived from vegetable oils like rapeseed or palm oil. dss.go.thresearchgate.net

The reaction typically requires a catalyst and elevated temperatures. The equilibrium is driven towards the product side by removing the low-boiling-point byproduct, usually methanol (B129727), under reduced pressure. dss.go.thresearchsolutions.com

Key parameters for the transesterification reaction include:

Catalyst: Both chemical and enzymatic catalysts can be used. Alkaline catalysts like sodium methylate are common in chemical synthesis, requiring temperatures around 120°C for high conversion. dss.go.th Biocatalysts, such as Candida rugosa lipase (B570770), can achieve high conversion rates at much milder temperatures (e.g., 42-47°C) but may require longer reaction times. dss.go.thresearchsolutions.com

Molar Ratio: A slight excess of the fatty acid methyl ester is often used to ensure complete conversion of the trimethylolpropane. dss.go.th

Temperature and Pressure: In chemical transesterification, temperatures can range from 80°C to 120°C. dss.go.th A reduced pressure (2-5 kPa) is critical to efficiently remove the methanol byproduct and achieve high yields of the desired tri-ester product. dss.go.thresearchsolutions.com

The following table summarizes typical conditions for the chemical transesterification of trimethylolpropane with rapeseed oil methyl ester. dss.go.th

ParameterValuePurpose
Reactants Trimethylolpropane & Rapeseed Oil Methyl EsterSynthesis of TMP esters.
Molar Ratio (TMP:FAME) 1 : 3.2To ensure high conversion of TMP.
Catalyst Sodium MethylateTo accelerate the reaction rate.
Temperature 110-120 °CTo provide sufficient energy for the reaction.
Pressure 2-5 kPa (Vacuum)To remove methanol and shift equilibrium.
Reaction Time ~10 hoursTo achieve near-complete conversion.
Total Conversion Up to 99%High yield of the final product.

Polymer Degradation Studies in the Presence of this compound

When this compound is used as an additive in polymer formulations (e.g., as a plasticizer or lubricant), its own degradation can influence the stability of the polymer matrix. Conversely, the degradation of polymers containing trimethylolpropane moieties, such as the crosslinked polymer poly(trimethylolpropane triacrylate) (PTMPTA), provides insight into the stability of the core structure within a polymeric environment.

Studies on the thermal degradation of PTMPTA networks show that decomposition in an inert atmosphere occurs at high temperatures (around 400°C) and proceeds via random chain scission. researchgate.netresearchgate.net In the presence of oxygen, thermo-oxidative degradation occurs at lower temperatures and involves the formation of hydroperoxides, followed by radical reactions that lead to chain scission and volatilization of smaller units. researchgate.net

The presence of this compound within a polymer can introduce specific degradation pathways:

Hydrolytic Degradation: The ester linkage in the monostearate is susceptible to hydrolysis, especially in polymers like polyesters or polyamides that may absorb moisture. This reaction would release stearic acid, which could potentially catalyze further hydrolytic or thermal degradation of the host polymer. nih.govmdpi.com

Thermal and Oxidative Effects: While the TMP core is relatively stable, the long stearate chain, if it were to degrade, could generate radicals that might initiate the degradation of the surrounding polymer chains. However, as a saturated chain, it is quite stable. More significantly, the compound can act as an internal lubricant, affecting processing and potentially the thermo-mechanical degradation of the polymer. nih.gov

In semi-interpenetrating polymer networks (semi-IPNs), where a polymer like polyethylene (B3416737) glycol (PEG) is synthesized within a crosslinked trimethylolpropane triacrylate (TMPTA) matrix, the stability and properties of the final material are a complex interplay of both components. nih.gov The degradation of such a system would be initiated at the weakest link, which could be the TMPTA crosslinks or the entrapped polymer, depending on the specific conditions of heat, oxygen, and moisture.

Research Frontiers in Applications of Trimethylolpropane Monostearate

Polymer Science and Engineering

Trimethylolpropane (B17298) monostearate, a monoester of trimethylolpropane and stearic acid, is a non-ionic surfactant that is gaining traction as a versatile polymer additive. Its molecular structure, featuring a long, hydrophobic stearate (B1226849) tail and a polar head with two free hydroxyl groups, allows it to perform various functions within a polymer matrix.

Functionality as a Polymer Additive

The unique chemical structure of trimethylolpropane monostearate enables it to act as a multifunctional additive, improving various properties of polymers. Its efficacy stems from its ability to migrate to the surface of the polymer or to interact with the polymer chains and other additives at a molecular level.

The role of this compound in modifying the mechanical stability of polymers is an area of active investigation. As an internal lubricant, it can reduce the friction between polymer chains, which can in turn affect the mechanical properties of the final product. goldstab.comfaithind.comnovistagroup.com The presence of this additive can influence properties such as tensile strength, elongation, and impact strength. However, the exact effect can be complex and depends on the polymer type, the concentration of the additive, and the processing conditions. Excessive amounts of internal lubricants can sometimes lead to a decrease in mechanical properties due to reduced intermolecular forces between polymer chains. goldstab.comnovistagroup.com A Korean patent provides some data on the mechanical properties of a composite material that includes this compound, though the specific contribution of the additive is not isolated. nih.gov

Table 1: Mechanical Properties of a Polymer Composite Containing this compound

PropertyValue
Tensile Strength (MPa)23.34 - 26.08
Elongation (%)17.37 - 20.05
Flexural Strength (MPa)18.63 - 21.38
Impact Strength (J/m)29.91 - 34.72

Note: This data is from a composite material and the specific formulation is not detailed. The values represent a range found in different examples within the patent. nih.gov

This compound is widely cited in patent literature as a processing aid, particularly as a mold release agent and internal lubricant for thermoplastics like polycarbonate and PVC. numberanalytics.comnumberanalytics.comresearchgate.netpmcouvrie.comgoogleapis.com As an internal lubricant, it reduces the melt viscosity of the polymer, allowing for easier processing at lower temperatures and pressures. This can lead to energy savings and increased production efficiency. numberanalytics.comyoutube.com Its function as a mold release agent is attributed to its ability to migrate to the surface of the molded part, forming a thin layer that prevents adhesion to the mold. nimbasia.com

In addition to its role as a processing aid, this compound also functions as an anti-static agent. werba.comgzcardlo.comrifra.it The accumulation of static electricity on the surface of plastic products can attract dust and is a concern in many applications. As a non-ionic surfactant, this compound can migrate to the polymer surface and attract a thin, invisible layer of atmospheric moisture. This moisture layer is conductive enough to dissipate static charges. werba.com The effectiveness of antistatic agents is often measured by the surface resistivity of the polymer, with lower values indicating better antistatic performance. While specific data for this compound is scarce, related compounds like glycerol (B35011) monostearate are known to significantly reduce surface resistivity. gzcardlo.com

The introduction of additives like this compound can influence the viscoelastic properties of a polymer melt. By acting as an internal lubricant, it can decrease the storage modulus (G') and loss modulus (G'') of the polymer, indicating a reduction in melt elasticity and viscosity. numberanalytics.comyoutube.com This change in rheological behavior can be beneficial in processes like injection molding and extrusion.

In the context of polymer foams, fatty acid esters can act as cell stabilizers and anti-shrinkage agents. pmcouvrie.comgzcardlo.com While direct research on this compound in foam applications is limited, related compounds like glycerol monostearate are used to promote the formation of fine, uniform cells and to prevent the foam from shrinking after production. gzcardlo.com The additive's influence on the surface tension of the polymer matrix can play a crucial role in the nucleation and growth of foam cells.

Investigations into Additive Migration in Polymer Matrices

The migration of additives from a polymer matrix is a critical area of study, particularly for applications where the polymer comes into contact with food or pharmaceuticals. nih.govresearchgate.nettandfonline.comkoreascience.krnih.govmdpi.com The migration of this compound is influenced by several factors, including its concentration in the polymer, the nature of the polymer itself, the temperature, and the type of contacting medium. researchgate.nettandfonline.com

As a relatively small molecule with some degree of polarity, this compound has the potential to migrate. The long alkyl chain of the stearate portion, however, provides good compatibility with polyolefins, which can help to anchor it within the polymer matrix. Research on the migration of similar fatty acid esters from polymers like polyethylene (B3416737) and polypropylene (B1209903) into food simulants has been conducted to develop and validate migration models. tandfonline.com These studies are essential for ensuring the safety of plastic packaging materials. The rate of migration is often governed by Fick's laws of diffusion and is dependent on the diffusion coefficient of the additive in the polymer and the partition coefficient between the polymer and the contacting phase. tandfonline.com

Lubrication Science and Tribology

This compound and related TMPEs have garnered significant attention in lubrication science due to their favorable properties, including excellent biodegradability, low toxicity, and strong performance characteristics. frontiersin.orgresearchgate.net These esters are increasingly evaluated as high-performance, environmentally friendly alternatives to traditional mineral oil-based lubricants. frontiersin.orgresearchgate.net Research focuses on understanding their behavior in tribological systems—the science of friction, wear, and lubrication—to optimize their performance in demanding applications such as engine oils, hydraulic fluids, and metalworking fluids. researchgate.netmytribos.org

Film Formation Mechanisms and Friction Reduction Studies

The primary function of a lubricant is to form a protective film between moving surfaces to reduce direct metal-to-metal contact, thereby minimizing friction and wear. mdpi.com Trimethylolpropane esters are noted for their powerful film-forming characteristics. mytribos.org The ester molecules, containing polar functional groups, adsorb onto metal surfaces, creating a durable boundary layer. frontiersin.org This film is crucial for reducing the coefficient of friction (COF) and enhancing the efficiency and lifespan of mechanical components. frontiersin.orgmytribos.org

Molecular dynamics simulations provide insight into this process, showing that under increasing pressure and temperature, the internal interactions within the lubricant intensify. scielo.brnih.gov This behavior, coupled with the influence of shear rate, facilitates the formation of a highly effective and stable lubricant layer that separates contacting surfaces. scielo.br Studies have shown that TMPEs can significantly lower the coefficient of friction compared to conventional mineral oils and even some fully synthetic oils. mytribos.org For instance, research indicates that the addition of just 3% TMPE to coconut oil can create a sufficient protective layer on rubbing surfaces, significantly improving lubricity. frontiersin.org The mechanism is often described as a transition from physical adsorption (physisorption) at lower temperatures to chemical adsorption (chemisorption) at elevated temperatures, where the ester molecules can react with the metal surface to form a resilient, protective tribofilm. researchgate.netnih.gov

Wear Prevention Characteristics in Tribological Systems

The protective film formed by this compound not only reduces friction but also provides critical anti-wear properties. By preventing direct surface contact, the lubricant mitigates adhesive and abrasive wear mechanisms. atten2.com Tribological tests using four-ball testers have demonstrated the anti-wear capabilities of TMPEs. In one study, a TMPE derived from sunflower oil fatty acids exhibited good anti-wear characteristics under various loads. utcluj.ro

The effectiveness of wear prevention can be significantly influenced by formulation. While a pure TMPE might show some abrasive wear under certain conditions, its performance as an additive is notable. frontiersin.org When blended with other base oils, such as coconut oil, TMPE has been shown to reduce the wear scar diameter, a key indicator of wear, by over 20%. frontiersin.org The blend of sulfurized additives with Trimethylolpropane trioleate (TMPTO) has also been found to have a synergistic effect, significantly reducing the specific wear rate through the formation of a robust protective film on the steel surface. researchgate.net The addition of nanoparticles to TMPE base oils further enhances wear prevention, with studies showing dramatic reductions in the size and depth of wear tracks. mdpi.com

Development of Bio-Based Lubricants and Base Stocks

The push for environmental sustainability has accelerated the development of bio-based lubricants, with TMPEs emerging as a leading class of compounds. frontiersin.orgbiointerfaceresearch.com Synthesized from renewable resources like vegetable oils (e.g., palm, rubber seed, camelina) and a polyhydric alcohol (trimethylolpropane), these esters offer a greener alternative to petroleum-based products. mytribos.orgresearchgate.netnih.gov They possess inherent advantages such as high biodegradability, low eco-toxicity, a high flash point, and a high viscosity index. biointerfaceresearch.comresearchgate.net

Chemical modification of vegetable oils through esterification with trimethylolpropane addresses the inherent limitations of natural oils, such as poor thermal and oxidative stability and unfavorable low-temperature properties. mytribos.org This process yields synthetic esters with significantly enhanced performance, including:

Improved Thermal and Hydrolytic Stability: The polyol ester structure is more resistant to breakdown at high temperatures and in the presence of water compared to the triglyceride structure of vegetable oils. mytribos.org

Excellent Low-Temperature Fluidity: The branched structure of TMPEs hinders crystallization, resulting in very low pour points, which is critical for applications in cold climates. biointerfaceresearch.comresearchgate.net

Reduced Volatility: TMPEs are less volatile than mineral oils, which is advantageous in high-temperature applications like engine lubrication. mytribos.org

Research has successfully demonstrated the synthesis of high-performance TMPE base stocks from various feedstocks, creating lubricants that meet established industry standards. researchgate.netnih.gov

While direct, comprehensive comparative studies between this compound and other specific polyol esters like those based on neopentylglycol (NPG) or pentaerythritol (B129877) (PE) are a continuing area of research, existing studies provide valuable performance benchmarks against conventional lubricants.

TMPEs have demonstrated superior tribological performance compared to both mineral oil (MO) and some fully synthetic oils (FSO). mytribos.org In engine performance tests, a TMP ester was found to be more efficient due to its combination of low viscosity and strong film-forming properties. mytribos.org The coefficient of friction for the TMP ester was measured to be in the range of 0.09–0.10, which was lower than that of the compared mineral and synthetic oils. mytribos.org This lower internal fluid friction contributes to improved mechanical efficiency and longevity. mytribos.org

Table 1: Comparative Friction Performance of TMP Ester
Lubricant TypeTypical Coefficient of Friction (µ)Key Performance Characteristics
TMP Ester0.09 - 0.10Low viscosity, strong film-forming properties, high thermal stability. mytribos.org
Mineral Oil (MO)Higher than TMP EsterModerate viscosity, less efficient molecular structure for friction reduction. mytribos.org
Fully Synthetic Oil (FSO)Higher than TMP EsterHigh viscosity, excellent lubrication but less efficient at friction reduction compared to TMP ester. mytribos.org

To meet the demands of high-performance applications, the inherent lubricity of TMPE base stocks is often enhanced through strategic formulation with additives. frontiersin.orgresearchgate.net One of the most promising areas of research involves the use of nanoparticles to create advanced lubricants with significantly improved properties. researchgate.net

A key challenge with nanoparticle additives is their tendency to agglomerate, which can hinder performance. utm.my To overcome this, surfactants are employed to ensure stable dispersion. Studies have shown that using oleic acid as a surfactant for graphene oxide (GO) nanoparticles in a TMP ester base not only improves dispersion stability but also leads to a substantial reduction in the coefficient of friction—by over 20% in some cases. utm.my Another effective strategy is the use of pre-coated nanoparticles. Magnetic nanoparticles, such as magnetite (Fe₃O₄), coated with oleic acid have been successfully dispersed in Trimethylolpropane trioleate (TMPTO), resulting in stable nanolubricants with enhanced anti-friction capabilities. mdpi.com

Research on this compound in Nanolubricant Formulations

The incorporation of nanoparticles into TMPE base oils represents a frontier in lubricant technology, creating nanolubricants with exceptional tribological properties. Research has demonstrated that even at very low concentrations, nanoparticles can dramatically improve the performance of TMPEs. mdpi.com

Key findings from studies on TMPE-based nanolubricants include:

Enhanced Friction Reduction: The presence of nanoparticles like graphene oxide (GO) can reduce the coefficient of friction in a TMP ester by 21-23%. utm.my

Superior Wear Prevention: Nanolubricants formulated with TMPTO and coated magnetic nanoparticles have shown remarkable anti-wear capabilities. Reductions in wear track diameter by up to 67% and in wear track depth by up to 35% have been reported. mdpi.com

The mechanisms behind these improvements include the nanoparticles' ability to act as rolling elements between surfaces, their role in forming a protective tribofilm, and a "mending" effect that repairs surface asperities. mdpi.com

Table 2: Performance of TMP Ester-Based Nanolubricant Formulations
Base OilNanoparticle AdditiveConcentration (wt%)Observed Improvement
TMP EsterGraphene Oxide (GO) with Oleic Acid Surfactant0.05 - 0.5Coefficient of friction reduced by 21.1% - 23.6%. utm.my
TMP Trioleate (TMPTO)Fe₃O₄ (10 nm) with Oleic Acid Coating0.015Wear scar diameter reduced by 59%; wear scar depth reduced by 25%. mdpi.com
TMP Trioleate (TMPTO)Nd Alloy (19 nm) with Oleic Acid Coating0.015Wear scar diameter reduced by 67%; wear scar depth reduced by 35%. mdpi.com

Emulsification and Dispersion Technologies

Research into the applications of this compound is expanding, particularly in the fields of emulsification and dispersion. Its molecular structure, featuring a compact hydrophilic head and a long lipophilic tail, makes it a candidate for investigation in various advanced systems.

Role as an Emulsifying Agent in Complex Emulsion Systems

This compound functions as a non-ionic emulsifier, capable of stabilizing oil-in-water (o/w) emulsions. Its effectiveness is rooted in its amphiphilic nature, allowing it to adsorb at the oil-water interface, reduce interfacial tension, and create a protective barrier around emulsion droplets to prevent their coalescence.

The role of this compound in these complex systems is an area of active research, exploring how its unique structure can be leveraged to create highly stable and functional emulsions for various industrial applications.

Surface Modification Applications

The ability of amphiphilic molecules to migrate to surfaces and alter their properties is a key area of research. This compound is investigated for its potential as a surface-modifying agent, particularly in polymer applications. When blended with a bulk material like a polymer, the surfactant can migrate to the surface over time, changing its characteristics.

A well-documented application for similar molecules like glycerol monostearate (GMS) is as an anti-fogging agent in plastic films. researchgate.net The process involves the migration of the GMS from the bulk of the polymer to the surface. This creates a more hydrophilic surface, which increases the surface free energy and causes water to spread into a thin, transparent film rather than forming discrete droplets that scatter light (fog). researchgate.net Research on GMS in LLDPE films showed that the rate of surface energy change and the final equilibrium wettability were significantly influenced by the concentration of the additive. researchgate.net

The data below, based on findings for analogous compounds, illustrates how surfactant concentration can impact surface properties.

Surfactant Concentration (ppm)Water Contact Angle (Degrees)Surface Free Energy (mJ/m²)Surface Character
0 (Neat Polymer)> 90°~35Hydrophobic
< 1900Moderately DecreasedIncreasedSlightly Hydrophilic
> 1900Significantly Decreased63-74Hydrophilic

This interactive table demonstrates the principle of surface modification. Data is representative of findings for similar non-ionic surfactants like GMS. researchgate.net

Interfacial Phenomena and Competitive Adsorption Studies in Emulsions

The stability and rheology of an emulsion are governed by the phenomena occurring at the oil-water interface. When multiple surfactants are present, they compete for space at this interface, a process known as competitive adsorption. The outcome of this competition dictates the properties of the interfacial film and, consequently, the stability of the entire system.

Studies involving mixtures of emulsifiers like lecithin (B1663433) and glycerol monostearate (GMS) reveal that one component may preferentially adsorb, displacing the other. researchgate.net For example, in some systems, the phospholipid structure of lecithin allows it to dominate the droplet surface, influencing the interfacial pressure and viscoelasticity more than GMS does. researchgate.net The interfacial pressure, a measure of the reduction in interfacial tension, is a key indicator of emulsifier efficiency. Higher interfacial pressure at the initial stages of emulsion formation correlates with the ability to create smaller droplets. researchgate.net

The viscoelasticity of the interfacial film is also critical. A highly viscoelastic film can better withstand mechanical stresses and prevent droplet coalescence. The competitive and cooperative interactions between different emulsifiers, such as this compound and others, determine the final viscoelastic properties of the mixed film. Understanding these interfacial dynamics is crucial for designing emulsions with specific stability profiles and textures. researchgate.net

Development of Liquid Crystal Membranes for Controlled Release Systems (Derivatives)

Derivatives of amphiphilic molecules like this compound are being explored for the creation of advanced drug delivery systems. One of the most promising areas is the formation of lyotropic liquid crystalline phases. These are ordered, self-assembled structures that form when certain amphiphilic lipids come into contact with a solvent like water. nih.gov

These liquid crystal systems are highly valued for their ability to encapsulate and protect a wide range of molecules, from hydrophobic drugs to hydrophilic proteins, and to control their release over time. nih.govnih.gov The structure of the liquid crystal phase, which can be influenced by factors like temperature and the presence of other surfactants, determines its properties. nih.gov

Key liquid crystalline phases used in controlled release include:

Lamellar (Lα): A layered structure of lipid bilayers separated by water layers.

Hexagonal (HII): Cylindrical water channels arranged in a hexagonal lattice within a lipid matrix (inverse hexagonal).

Cubic (V2): A complex, bicontinuous structure of curved lipid bilayers forming a three-dimensional network of water channels. nih.govyakhak.org

The intricate and tortuous water channels of the cubic phase are particularly effective for achieving sustained, diffusion-controlled release of therapeutic agents. nih.gov Research on monoglycerides (B3428702) has shown they are excellent building blocks for these systems. yakhak.org The potential to synthesize derivatives of this compound to form similar biocompatible and thermodynamically stable liquid crystal membranes opens up new frontiers in the development of novel oral, transdermal, and ocular drug delivery systems. nih.gov

CharacteristicLamellar PhaseHexagonal PhaseBicontinuous Cubic Phase
Structure Flat BilayersCylindrical MicellesContinuous Curved Bilayer
Viscosity Low to ModerateModerateHigh (Gel-like)
Drug Encapsulation Hydrophobic & AmphiphilicHydrophilic (in channels)Hydrophilic & Hydrophobic
Release Profile VariableDiffusion-controlledSustained, Diffusion-controlled

This interactive table summarizes the properties of key liquid crystalline phases relevant to controlled release systems. nih.govyakhak.org

Environmental Impact and Sustainability Research of Trimethylolpropane Monostearate

Biodegradability Assessment and Environmental Fate Pathways

Trimethylolpropane (B17298) esters (TMPEs), the chemical family to which trimethylolpropane monostearate belongs, are recognized for their favorable environmental characteristics, notably their low toxicity and excellent biodegradability. frontiersin.orgresearchgate.netunimas.my As synthetic esters, they are designed to be hydrolytically stable during use but readily broken down by microorganisms in the environment. researchgate.net

Research on hydraulic fluids formulated with trimethylolpropane esters derived from rapeseed oil demonstrated high levels of biodegradability. dss.go.th In standardized tests, the biodegradability of these fluids surpassed 90%, which is significantly higher than the 70% limit required by the OECD 301 standard for ready biodegradability. dss.go.th While this study focused on a triester, the fundamental ester linkages and the polyol backbone are similar, suggesting a comparable biodegradation pathway for the monostearate. The process involves the enzymatic hydrolysis of the ester bond, yielding trimethylolpropane and stearic acid. Both of these resulting compounds can be further metabolized by microorganisms.

The environmental fate of a related compound, trimethylolpropane triacrylate (TMPTA), provides further insight. arkema.com Studies show that TMPTA is readily biodegradable in water, soil, and sediment. arkema.com It exhibits low adsorption potential, indicating low mobility in soil. arkema.com If released into water, it is expected to biodegrade. nih.gov A 4-week biodegradation test on TMPTA showed that 87% of the initial compound was degraded, breaking down into its di- and monoacrylate esters and ultimately trimethylolpropane. nih.gov This suggests that the trimethylolpropane core of these molecules is accessible to microbial degradation.

Given these findings, the environmental fate of this compound is expected to be characterized by degradation rather than persistence. If released into soil or water, it would likely be biodegraded by microorganisms, preventing long-term accumulation in the environment.

Green Chemistry Principles in Production and Application

The synthesis and application of this compound can be aligned with several key principles of green chemistry, aiming to reduce waste, use less hazardous chemicals, and embrace renewable resources. The very use of TMPEs as alternatives to mineral oil-based lubricants is a step toward more environmentally benign products. researchgate.netbiointerfaceresearch.com

Catalysis: The production of this compound is typically achieved through the esterification of trimethylolpropane with stearic acid. The choice of catalyst is critical from a green chemistry perspective.

Traditional Catalysts: Conventional synthesis may employ strong mineral acids like sulfuric acid or organometallic catalysts. biointerfaceresearch.comresearchgate.net These are effective but can lead to unwanted byproducts, require energy-intensive purification steps, and generate corrosive waste streams that need neutralization.

Green Catalytic Methods: Greener alternatives are increasingly being adopted. The use of enzymes, specifically lipases, as biocatalysts offers high selectivity under mild reaction conditions, reducing energy consumption and waste. dss.go.th Another approach involves using solid, reusable heterogeneous catalysts like potassium carbonate, which are easily separated from the reaction mixture, simplifying purification and minimizing waste. nih.gov

Safer Solvents and Auxiliaries: The fifth principle of green chemistry focuses on minimizing or eliminating the use of auxiliary substances like solvents. skpharmteco.com In the synthesis of this compound, solvents may be used to facilitate the reaction or in the purification phase to remove impurities. biointerfaceresearch.com Green chemistry encourages running reactions in more concentrated forms or using solvents that are less toxic, derived from renewable resources, and recyclable. skpharmteco.com Implementing solvent recovery and reuse strategies can dramatically reduce the process's carbon footprint and waste generation. skpharmteco.com

Sourcing of Renewable Raw Materials (e.g., from Vegetable Oils)

A significant sustainability advantage of this compound is that its primary constituents can be derived from renewable resources. frontiersin.orgresearchgate.net The stearic acid component is a fatty acid readily available from vegetable oils and animal fats, while trimethylolpropane itself is increasingly being produced from bio-based feedstocks. nih.govglobalgrowthinsights.com

The shift from petroleum-based raw materials to bio-based alternatives is a core tenet of building a sustainable chemical industry. nih.govnih.gov Vegetable oils provide a diverse and renewable source for the fatty acid portion of the molecule. Research has demonstrated the successful synthesis of TMPEs using a wide variety of oils, highlighting the flexibility of the production process.

Table 1: Documented Renewable Sources for TMPE Production
Renewable SourceType of Oil/Fatty AcidReference
Palm Kernel OilVegetable Oil researchgate.net
Soybean OilVegetable Oil biointerfaceresearch.comresearchgate.net
Rapeseed Oil (Canola)Vegetable Oil dss.go.thbiointerfaceresearch.com
Oleic Acid (from various oils)Fatty Acid biointerfaceresearch.com
Jatropha Curcas OilNon-edible Vegetable Oil researchgate.net
Camelina OilVegetable Oil nih.gov
Waste Edible Oil (WEO)Recycled Oil

The use of non-edible oils like Jatropha or waste cooking oils is particularly advantageous as it avoids competition with the food supply chain, further enhancing the sustainability profile of the final product. researchgate.net Moreover, there is a clear market trend and significant investment in the development of bio-based trimethylolpropane, which will eventually allow the entire molecule to be sourced from renewable feedstocks. globalgrowthinsights.com

Life Cycle Assessment (LCA) Methodologies for Environmental Footprint Evaluation

A Life Cycle Assessment (LCA) is a standardized, scientific method used to evaluate the environmental impacts of a product across its entire life cycle, from raw material extraction to final disposal. frontiersin.orgnih.gov For a chemical like this compound, an LCA provides a holistic view of its environmental footprint, identifying "hotspots" in the production and use phases where improvements can be made. mdpi.com The methodology is governed by ISO standards 14040 and 14044. frontiersin.orgnih.gov

While a specific LCA for this compound is not publicly available, the methodology can be described based on assessments of similar bio-based products, such as other biosurfactants and esters. frontiersin.orgmdpi.com A typical "cradle-to-gate" LCA for this compound would analyze the following stages:

Table 2: Key Stages and Considerations in a Cradle-to-Gate LCA for this compound
LCA StageKey ConsiderationsPotential Environmental Impacts
Raw Material Acquisition - Source of stearic acid (e.g., virgin palm oil vs. waste cooking oil).
  • Agricultural inputs for crop-based oils (land use, water, fertilizers).
  • Production of trimethylolpropane (fossil-based vs. bio-based).
  • - Land use change.
  • Eutrophication and acidification from fertilizer runoff.
  • Fossil fuel depletion.
  • Carbon footprint of raw material synthesis.
  • Manufacturing and Processing - Energy consumption for heating the reactor (e.g., conventional vs. microwave).
  • Type of catalyst used (e.g., mineral acid vs. enzyme).
  • Solvent use for purification.
  • Waste treatment processes.
  • - Greenhouse gas emissions from energy use.
  • Generation of solid or liquid waste.
  • Impacts related to solvent production and disposal. researchgate.net
  • Transportation - Distance and mode of transport for raw materials to the production facility.
  • Distribution of the final product to users.
  • - Fuel consumption and associated emissions.

    Computational Chemistry Approaches in Trimethylolpropane Monostearate Research

    Molecular Modeling and Simulation of Structure-Function Relationships

    Molecular modeling and simulation are instrumental in understanding how the molecular structure of trimethylolpropane (B17298) (TMP) esters dictates their functional properties, particularly as lubricants. The chemical architecture of these esters, influenced by their fatty acid composition, is directly linked to their physicochemical and tribological performance. semanticscholar.org

    Molecular dynamics (MD) simulations have been effectively employed to study the tribological properties of TMP-based polyol ester lubricants. scielo.brresearchgate.net In these models, a three-layer system is often constructed, with the lubricant molecules positioned between two metal surfaces (e.g., nickel aluminide) to simulate real-world boundary lubrication conditions. scielo.brnih.gov

    Key research findings from these simulations include:

    Effect of Temperature and Pressure: Simulations show that increasing temperature and pressure can reduce the mobility of the polymer chains in the lubricant. scielo.brnih.gov This leads to stronger internal interactions within the lubricant itself and, consequently, decreased adsorption of the lubricant onto the metal surfaces. scielo.brnih.gov

    Influence of Velocity: The lubricant demonstrates excellent performance when its molecules encounter higher velocities and temperatures. scielo.brnih.gov The shear velocity influences the tribological behavior, affecting the temperature and velocity of molecules at the metal interface. scielo.br

    Friction Coefficients: MD simulations can calculate friction coefficients under various conditions. For instance, one study noted that the highest friction coefficients occurred at the lowest temperatures and pressures, while significantly lower coefficients were observed in simulated gas turbine environments with higher temperatures and velocities. scielo.brnih.gov

    These simulation techniques provide both quantitative and qualitative data that are crucial for understanding the molecular behavior of the lubricant system, serving as a valuable guide for researchers in the field. nih.gov

    Interactive Table: Parameters in Molecular Dynamics Simulation of TMP-based Lubricants

    Parameter Investigated Range/Condition Observed Effect Source
    Sliding Velocity 20 km/h to 100 km/h Influences friction coefficient and molecular velocity at the interface. scielo.br
    Temperature Varied Higher temperatures reduce polymer chain mobility and adsorption. scielo.brnih.gov
    Pressure Varied Higher pressure reduces polymer chain mobility and adsorption. scielo.brnih.gov
    Friction Coefficient 0 to 2.5 Varies significantly with temperature, pressure, and velocity. scielo.brnih.gov

    Reaction Pathway Prediction and Kinetic Simulations

    Computational methods are used to predict reaction pathways and simulate the kinetics of the synthesis of trimethylolpropane esters. The synthesis from oleic acid methyl esters (OME) and trimethylolpropane (TMP), for example, has been described by a kinetic/mathematical model based on a three-step reversible series-parallel reaction mechanism. researchgate.net

    In a typical transesterification process to produce TMP triesters, the reaction proceeds through the formation of mon-esters and di-esters as intermediates. researchgate.net Kinetic models can be developed to describe the rate of formation of each species. These models are often solved using specialized software (e.g., LINGO PROGRAM) to find the rate constants for each reaction step. researchgate.net A study on TMP triester synthesis found that the rate constant trend was K1 > K3 > K2, indicating the relative speeds of the different esterification steps. researchgate.net

    By comparing the simulation results with experimental data, researchers can validate the proposed reaction mechanism and kinetic model. researchgate.net This approach allows for a deeper understanding of the chemical kinetics involved and can predict the final product composition under specific reaction conditions. For instance, under conditions of 120°C, a 4:1 molar ratio of OME to TMP, and 0.9% w/w catalyst, the final product composition was predicted and verified to be approximately 85.5% TMP triester, 10.8% TMP di-ester, 1.4% TMP mono-ester, and 2.3% residual OME. researchgate.net

    The development of such models is crucial for optimizing the reaction to favor the formation of the desired product and to drive the reaction equilibrium forward, often aided by techniques like vacuum removal of byproducts such as methanol (B129727). researchgate.netresearchgate.net

    Design of Experiments (DoE) and Statistical Optimization in Chemical Synthesis

    Design of Experiments (DoE) is a statistical methodology used to systematically optimize chemical synthesis processes. By varying multiple parameters simultaneously, DoE can efficiently identify the optimal conditions for producing trimethylolpropane esters with a high yield and desired purity.

    The synthesis of TMP esters involves several key operating parameters that can be optimized using DoE. These include:

    Reaction Temperature

    Molar Ratio of Reactants (e.g., Oleic acid methyl ester to TMP)

    Catalyst Type and Concentration

    Vacuum Pressure (to remove byproducts)

    Reaction Time

    One study on the synthesis of TMP triesters investigated temperatures from 90°C to 130°C, OME to TMP molar ratios from 3:1 to 7:1, catalyst amounts from 0.5 to 1.1 w/w, and various vacuum pressures. researchgate.net While not explicitly framed as a formal DoE, this systematic approach of evaluating multiple parameters is the foundation of statistical optimization. researchgate.net Another example, though for a different product, utilized a Central Composite design to accurately predict yield by optimizing temperature, reaction time, and catalyst concentration, demonstrating the power of the DoE methodology. researchgate.net These statistical approaches allow researchers to build models that predict outcomes based on input parameters, leading to more efficient and greener production methods. researchgate.net

    Interactive Table: Investigated Parameters for TMP Ester Synthesis Optimization

    Parameter Range Investigated Optimal Condition Found Source
    Temperature 90°C - 130°C 120°C researchgate.net
    Molar Ratio (OME:TMP) 3:1 - 7:1 4:1 researchgate.net
    Catalyst Amount (% w/w) 0.5 - 1.1 0.9 researchgate.net
    Vacuum Pressure (mbar) 20 - 200 20 researchgate.net
    Reaction Time (h) Not specified as a range 2 researchgate.net

    Theoretical Tribological Modeling of Lubricating Film Formation

    Theoretical modeling provides significant insights into how trimethylolpropane monostearate and related esters form lubricating films at the interface between moving surfaces. These models range from molecular-level simulations to empirical and fluid dynamics approaches.

    At the molecular scale, MD simulations are a primary tool. As discussed in section 7.1, these simulations model the lubricant between metal surfaces to study the formation of an adsorbed lubricant film. scielo.brnih.gov The models demonstrate that the film's effectiveness is tied to the lubricant's ability to adhere to the metal surfaces, which prevents direct metal-to-metal contact and reduces wear. mdpi.com The orientation and mobility of the ester molecules within this film are critical factors that are influenced by external conditions like pressure and temperature. scielo.brnih.gov

    Computational Fluid Dynamics (CFD) is another approach used to study lubricant behavior on a larger scale, simulating fluid flow and interaction with complex mechanical components like gears and bearings. mdpi.com These simulations can predict power losses due to viscous and inertial effects of the lubricant. mdpi.com

    Furthermore, empirical models can be developed to predict tribological performance. For example, gene expression programming (GEP) has been used to create a model that predicts the boundary lubricity of TMP esters based on their fatty acid composition (saturation levels), applied load, and speed. semanticscholar.org Such models can predict the frictional performance of a lubricant, providing a platform to optimize its formulation for specific applications without extensive experimental testing. semanticscholar.org The consensus from these modeling approaches is that the formation of a stable, durable lubricating film is key to the performance of TMP esters, and this film's properties are a direct consequence of the ester's molecular structure and its interaction with the lubricated surfaces. researchgate.net

    Predictive Models for Environmental Fate and Degradation

    Computational models are essential for assessing the environmental impact of chemicals by predicting their persistence and degradation pathways. nih.govnih.gov For compounds like this compound, various predictive tools can offer a prognosis of their biodegradability and environmental fate, even in the absence of extensive experimental data. nih.govnih.gov

    These predictive systems often use the chemical's structure, typically represented by a SMILES (Simplified Molecular Input Line Entry System) code, as the primary input. nih.gov Methodologies used include:

    Quantitative Structure-Activity Relationship (QSAR) models: These models establish correlations between the chemical structure of compounds and their biodegradability. researchgate.net By analyzing large datasets of chemicals with known degradation rates, QSAR models can predict whether a new compound is likely to be persistent or biodegradable. researchgate.net

    Machine Learning Systems: Platforms like BiodegPred merge computational methods to predict both biodegradability and biological toxicity. nih.govnih.gov They are trained on experimental data from various resources to provide an informed risk assessment associated with the release of a chemical into the environment. nih.gov

    Pathway Prediction Frameworks: Tools such as BNICE (Biochemical Network Integrated Computational Explorer) can predict novel biodegradation pathways. nih.gov This framework can reproduce experimentally verified degradation routes and even suggest new, thermodynamically feasible pathways that could be targeted for metabolic engineering. nih.gov

    While these models may not provide precise degradation kinetics, they are invaluable for anticipating the likely environmental behavior of a multitude of molecules, classifying them as readily biodegradable or persistent, and guiding decisions on their use and handling. nih.govnih.gov

    Future Research Directions and Emerging Paradigms

    Novel Synthetic Routes and Process Intensification

    The conventional synthesis of trimethylolpropane (B17298) monostearate, typically through direct esterification or transesterification, is effective but presents opportunities for significant improvement. Future research will likely focus on developing more sustainable and efficient synthetic methodologies.

    Enzymatic Synthesis: The use of lipases as biocatalysts is a promising green alternative to traditional chemical catalysts like sulfuric or p-toluenesulfonic acid. stearic-acid.netdss.go.th Enzymatic reactions are highly selective, reducing the formation of di- and triesters and minimizing by-product generation. stearic-acid.net Research in this area will aim to identify robust and reusable immobilized lipases that can maintain high activity and stability under industrial process conditions. The optimization of reaction parameters such as temperature, solvent system, and water activity will be crucial for maximizing the yield and purity of trimethylolpropane monostearate.

    Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for process automation. rsc.org The application of flow chemistry to the synthesis of this compound could lead to higher yields in shorter reaction times. Furthermore, process intensification strategies, such as reactive distillation and pervaporation for the continuous removal of water or alcohol by-products, can shift the reaction equilibrium towards the product, further increasing conversion rates. researchgate.net Future studies will explore the design of integrated continuous processes for the synthesis and purification of this compound.

    A summary of potential synthetic routes and their key features is presented in Table 1.

    Synthesis RouteCatalyst/MethodKey AdvantagesResearch Focus
    Conventional Esterification Sulfuric acid, p-toluenesulfonic acidWell-established, low-cost catalystsDevelopment of less corrosive and more selective catalysts
    Enzymatic Synthesis Immobilized lipases (e.g., Novozym 435)High selectivity, mild reaction conditions, green processEnhancing enzyme stability and reusability, process optimization
    Flow Chemistry Continuous flow reactorsImproved heat/mass transfer, enhanced safety, automationReactor design, integration with purification techniques
    Process Intensification Reactive distillation, pervaporationIncreased conversion, reduced reaction timeMembrane development, integration with catalytic systems

    Table 1: Comparison of Synthetic Routes for this compound

    Multi-functionalization and Derivatization for Enhanced Performance

    The unique structure of this compound, with its two free hydroxyl groups, makes it an ideal candidate for further chemical modification. Multi-functionalization and derivatization can unlock a wide range of new properties and applications.

    Hyperbranched Polymers: The hydroxyl groups can serve as initiation points for the synthesis of hyperbranched polymers. For instance, through a series of reactions such as epoxidation of an unsaturated fatty acid ester followed by ring-opening with the hydroxyl groups of the monostearate, and subsequent esterification, complex hyperbranched structures can be created. researchgate.netmdpi.com These hyperbranched derivatives are expected to exhibit superior lubricating properties, including a high viscosity index and excellent thermal stability. researchgate.net

    Functional Additives: The hydroxyl groups can be functionalized to introduce specific properties. For example, they can be reacted with phosphorus- or sulfur-containing compounds to create novel anti-wear or extreme pressure additives for lubricants. They can also be modified to enhance the compound's properties as a surfactant or emulsifier.

    Future research will focus on the controlled synthesis of these derivatives to tailor their properties for specific applications, such as high-performance lubricants, coatings, and polymer additives.

    Integration with Advanced Materials (e.g., Nanocomposites, Smart Materials)

    The integration of this compound into advanced material systems is a largely unexplored but highly promising area of research.

    Nanocomposites: The hydroxyl groups of this compound can facilitate its incorporation into polymer matrices through covalent bonding, acting as a reactive plasticizer or compatibilizer. In nanocomposites, it could be used to modify the surface of nanofillers, improving their dispersion and interfacial adhesion with the polymer matrix. For example, it could be grafted onto the surface of cellulose (B213188) nanocrystals or clay nanoparticles to enhance their compatibility with non-polar polymers.

    Smart Materials: The long stearate (B1226849) chain gives this compound the potential to act as a phase change material (PCM) for thermal energy storage. globalgrowthinsights.com The transition between solid and liquid states involves a significant latent heat, which can be harnessed for applications such as in smart textiles, building materials, and electronic cooling. Future research will investigate the phase change behavior of this compound and its blends, as well as methods to encapsulate it for practical applications. The free hydroxyl groups could also be used to anchor the molecule within a matrix, preventing leakage during phase transitions.

    In-depth Mechanistic Studies of Degradation and Long-Term Stability

    Understanding the degradation mechanisms of this compound is crucial for predicting its service life and ensuring its reliability in various applications.

    Thermal and Oxidative Degradation: Polyol esters are generally known for their good thermal stability due to the absence of β-hydrogens. researchgate.net However, at elevated temperatures and in the presence of oxygen, they can undergo complex degradation reactions. rsc.orgfrontiersin.org For this compound, research is needed to elucidate the specific degradation pathways. The presence of free hydroxyl groups may influence the degradation mechanism compared to fully esterified trimethylolpropane triesters. researchgate.net Advanced analytical techniques such as Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Gas Chromatography-Mass Spectrometry (GC-MS) will be instrumental in identifying degradation products and understanding the kinetics of the degradation process. frontiersin.org

    Hydrolytic Stability: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. mdpi.comresearchgate.net The rate of hydrolysis will depend on factors such as pH, temperature, and the presence of catalysts. In-depth kinetic studies of the hydrolysis of this compound are needed to predict its stability in aqueous environments or in formulations containing water. The impact of the free hydroxyl groups on the hydrolytic stability of the ester bond is another area for investigation.

    Comprehensive Environmental Impact Assessments and Circular Economy Integration

    As with any chemical, a thorough understanding of the environmental footprint of this compound is essential for its sustainable development and application.

    Biodegradability and Ecotoxicity: Trimethylolpropane esters derived from vegetable oils are generally considered to be readily biodegradable and to have low toxicity. researchgate.netfrontiersin.org However, specific data for this compound is needed. Standardized biodegradability tests (e.g., OECD 301) and ecotoxicological studies on various aquatic and terrestrial organisms are required to provide a comprehensive environmental profile.

    Circular Economy Integration: The principles of a circular economy encourage the reuse and recycling of materials. For this compound, research into chemical recycling methods, such as catalyzed hydrolysis or transesterification to recover the parent trimethylolpropane and stearic acid, would be highly valuable. These recovered building blocks could then be used to synthesize new esters or other valuable chemicals, closing the loop and reducing waste. The potential to use waste fats and oils as a feedstock for the stearic acid component also aligns with circular economy principles. stearic-acid.net

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of Trimethylolpropane monostearate using statistical experimental design?

    • Methodological Answer : Utilize a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., molar ratios, temperature, catalyst concentration). Statistical tools like ANOVA can validate the significance of each parameter. For example, a central composite design with responses analyzed via F-values and P-values (as demonstrated for analogous esters in Table 4 and 5 of ) ensures robust optimization. Replicate experiments and validate reproducibility by adhering to detailed experimental protocols, including characterization via FTIR or NMR to confirm esterification efficiency .

    Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

    • Methodological Answer : Combine spectroscopic and chromatographic methods:

    • NMR : Verify hydroxyl and ester group presence via 1^1H and 13^13C spectra, referencing the SMILES string (CCC(CO)(CO)CO) for backbone confirmation .
    • FTIR : Identify ester carbonyl (~1740 cm1^{-1}) and hydroxyl (~3400 cm1^{-1}) stretches.
    • HPLC/MS : Assess purity and detect unreacted precursors. Ensure compliance with characterization standards outlined in for new compound validation .

    Q. How do lipid solubility and formulation parameters influence the design of this compound-based delivery systems?

    • Methodological Answer : Screen lipid candidates (e.g., tristearin, glycerol monostearate) via visual solubility assays in molten phases (75–80°C). Optimize lipid-to-active ratios using response surface methodology, as demonstrated in nanostructured lipid carrier (NLC) formulations ( ). Monitor particle size and entrapment efficiency via dynamic light scattering and dialysis, respectively .

    Q. What protocols ensure reproducibility in synthesizing this compound for academic research?

    • Methodological Answer : Document all synthesis steps rigorously, including catalyst type, reaction time, and purification methods (e.g., recrystallization solvents). For peer validation, follow guidelines from : provide raw spectral data, purity assessments (HPLC), and cross-reference known compound syntheses. Publish detailed supplementary materials (e.g., step-by-step videos or spectra) to enable replication .

    Advanced Research Questions

    Q. How can computational modeling predict the phase behavior of this compound in lipid-based systems?

    • Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models and neural networks (as in CC-DPS, ) to correlate molecular descriptors (e.g., log KowK_{ow}, branching index) with solubility parameters. Validate predictions using differential scanning calorimetry (DSC) to monitor melting transitions and small-angle X-ray scattering (SAXS) for mesophase identification .

    Q. What methodologies assess the biodegradation potential of this compound in environmental matrices?

    • Methodological Answer : Conduct OECD 301C biodegradation tests (e.g., MITI test) to measure biological oxygen demand (BOD) over 28 days. Compare results to structurally similar esters (e.g., sorbitan monostearate, which showed ≥75% biodegradation in ). Use gas chromatography to track ester hydrolysis products .

    Q. How does this compound enhance multifunctional material performance (e.g., water repellency or drug delivery)?

    • Methodological Answer : Incorporate the ester into polymer matrices (e.g., waterborne polyurethanes) at varying wt% (e.g., 20% optimal in ). Characterize hydrophobicity via water contact angle measurements and absorption tests. For drug delivery, evaluate sustained release profiles using Franz diffusion cells and biocompatibility via cytotoxicity assays .

    Q. What sustainability metrics are critical for evaluating green synthesis routes of this compound?

    • Methodological Answer : Apply multicriteria decision analysis (MCDA) to compare synthesis pathways. Metrics include E-factor (waste per product mass), energy intensity (kW·h/kg), and feedstock renewability. Case studies in highlight trade-offs between catalytic efficiency and solvent toxicity. Use life cycle assessment (LCA) tools to quantify carbon footprints .

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